molecular formula C5H5N3O B2535316 Pyrimidine-5-carbaldehyde oxime CAS No. 349493-17-0

Pyrimidine-5-carbaldehyde oxime

Cat. No.: B2535316
CAS No.: 349493-17-0
M. Wt: 123.115
InChI Key: JIHALWYYWJPEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-5-carbaldehyde oxime is a heterocyclic oxime derivative featuring a pyrimidine core substituted with an aldehyde oxime group at the 5-position.

Properties

IUPAC Name

(NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHALWYYWJPEIV-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=N1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxime Formation from Pyrimidine-5-carbaldehyde

The oxime derivative is synthesized via condensation of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride. This reaction proceeds under mild conditions:

Reaction Conditions Details Yield Source
Solvent: EthanolReflux for 4–6 hours with hydroxylamine hydrochloride and sodium acetate.60–74%
Characterization: IR/NMRAbsence of aldehyde proton (δ 9.8–10.2 ppm) confirms oxime formation.

Key observations:

  • IR spectra show N–O stretching at 979 cm⁻¹ and hydroxyl (O–H) stretching at 3,479 cm⁻¹ .

  • Failed attempts to cyclize the oxime into isoxazolopyrimidines suggest stability of the oxime under standard conditions .

Oxidation Reactions

The oxime group undergoes oxidation to form nitrile oxides, intermediates for 1,3-dipolar cycloadditions:

Reagents Products Applications Source
H₂O₂ or m-CPBANitrile oxidesPrecursors for heterocyclic compounds
PhotocatalysisIminyl radicalsCross-coupling reactions

Example:
Photocatalytic oxidation generates iminyl radicals (- C=N–O- ), enabling C–H functionalization and coupling with alkenes or alkynes .

Reduction Reactions

Reduction of the oxime group yields primary amines, critical for modifying bioactivity:

Reducing Agents Conditions Products Source
NaBH₄Ethanol, room temperature5-Aminomethylpyrimidine
LiAlH₄Tetrahydrofuran, refluxAmine derivatives

Note: Stereoselective reductions remain unexplored for this compound but are well-documented in broader oxime chemistry .

Nucleophilic Substitution at Pyrimidine Positions

The pyrimidine ring’s chlorine or methylthio substituents undergo nucleophilic displacement:

Nucleophile Position Products Source
AminesC-4 or C-64/6-Aminopyrimidine oxime derivatives
ThiolsC-2Thioether analogs

Case study:
Substitution with aryl amines at C-6 enhances kinase inhibition (e.g., VEGFR-2), as seen in structurally related 4-aminopyrimidine oximes .

Cycloaddition and Radical Reactions

The oxime participates in cycloadditions and radical-mediated transformations:

Reaction Type Reagents/Conditions Products Source
1,3-Dipolar cycloadditionAlkenes/alkynesIsoxazoline/pyridine hybrids
Iminyl radical couplingMn(OAc)₃, lightC–N coupled adducts

Mechanistic insight:
Iminyl radicals (generated via photocatalysis) undergo hydrogen-atom transfer (HAT) to form C-centered radicals, enabling diversification of the pyrimidine core .

Condensation Reactions

The aldehyde oxime reacts with carbonyl compounds (e.g., ketones) to form hydrazone-like derivatives:

Partner Conditions Products Source
AcetophenoneAcid catalysisHydrazone analogs

Critical Research Findings

  • Structural determinants : The oxime’s N–O bond and pyrimidine’s electron-deficient ring direct reactivity toward nucleophiles and radicals .

  • Biological relevance : Derivatives with 4-amino and C-6 aryl substitutions exhibit nanomolar inhibition of EGFR and VEGFR-2 kinases .

Scientific Research Applications

Biological Activities

Pyrimidine-5-carbaldehyde oxime derivatives have been identified as having significant biological activities, particularly in the realm of cancer therapy and kinase inhibition.

Anticancer Properties

Research has shown that this compound derivatives possess potent inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. For instance, a series of 4-aminopyrimidine-5-carbaldehyde oximes demonstrated strong VEGFR-2 inhibitory effects, leading to antiproliferative activity against various cancer cell lines. These compounds caused cell cycle arrest at the G2/M phase, effectively preventing mitosis and thereby inhibiting tumor growth .

Kinase Inhibition

This compound derivatives have also been explored as kinase inhibitors. The oxime functional group enhances the interaction with kinase binding sites, allowing for the inhibition of multiple kinases involved in tumorigenesis. This multitargeted approach can provide therapeutic advantages over single-target inhibitors .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrimidine-5-carbaldehyde oximes is crucial for optimizing their efficacy and reducing toxicity. Modifications to the oxime side chains and the introduction of various substituents at specific positions on the pyrimidine ring have been shown to influence biological activity significantly.

Key Structural Features

  • The presence of the oxime group contributes to increased polarity and hydrogen bonding capabilities, enhancing binding affinity to target proteins.
  • Substituents at the 4-position of the pyrimidine ring have been linked to improved potency against VEGFR-2, with certain alkyl groups enhancing activity .

Case Studies

Several studies illustrate the potential applications of pyrimidine-5-carbaldehyde oximes in drug development:

VEGFR-2 Inhibition Study

A notable study synthesized various analogues of 4-aminothis compound and evaluated their inhibitory effects on VEGFR-2. The findings indicated that specific modifications led to enhanced potency and selectivity against cancer cell lines, suggesting a promising avenue for developing targeted cancer therapies .

Antimicrobial Activity

In addition to anticancer properties, some pyrimidine derivatives have demonstrated antimicrobial activity, making them candidates for treating infections caused by resistant bacterial strains. The mechanisms underlying these effects are still under investigation but may involve interference with bacterial enzyme systems .

Data Table: Summary of Biological Activities

Compound TypeActivity TypeTargetReference
4-Aminothis compoundAnticancerVEGFR-2
Pyrimidine derivativesKinase InhibitionVarious kinases
Pyrimidine derivativesAntimicrobialBacterial enzymes

Mechanism of Action

The mechanism by which pyrimidine-5-carbaldehyde oxime exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds and other interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-5-carbaldehyde oxime shares functional and structural similarities with other oxime-containing heterocycles. Below is a detailed comparison:

Pyrimidine-Based Oxime Derivatives

(a) POX (4-Amino-6-{[1-(3-Fluorobenzyl)-1H-Indazol-5-Yl]Amino}Pyrimidine-5-Carbaldehyde O-(2-Methoxyethyl)Oxime)
  • Structure: Adds an amino group at the 4-position and a 2-methoxyethyl oxime substituent.
  • Activity : Demonstrates potent EGFR inhibition (docking score: -9.7 kcal/mol) due to enhanced hydrogen bonding and hydrophobic interactions .
  • Molecular Weight : 465.47 g/mol (vs. 137.14 g/mol for the parent compound).
(b) JNJ28871063 Hydrochloride
  • Structure: Features a 4-benzyloxy-3-chlorophenylamino group and a morpholinoethyl oxime substituent.
  • Activity : Acts as a biochemical inhibitor, though specific targets are less characterized compared to POX .
  • Molecular Weight : 542.38 g/mol .

Pyridine-Based Oximes

(a) (E)-5-Methoxynicotinaldehyde Oxime
  • Structure : Pyridine ring with methoxy and oxime groups.
  • Properties : Lower molecular weight (152.15 g/mol) and simpler substituents limit its utility in asymmetric catalysis but retain reactivity in nucleophilic additions .
(b) 6-Bromo-2-Chloronicotinaldehyde Oxime
  • Structure : Halogenated pyridine oxime with bromo and chloro substituents.

Contrasting Oxime: Phosgene Oxime

  • Structure: Non-aromatic oxime (Cl₂C=NOH) with high electrophilicity.
  • Toxicity : Extreme irritant (AEGL-1: 0.004 mg/m³), contrasting sharply with the low toxicity of pyrimidine/pyridine oximes .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Activity/Property Reference
This compound Pyrimidine Aldehyde oxime at C5 137.14 Asymmetric autocatalysis (ee >90%)
POX Pyrimidine 4-Amino, 2-methoxyethyl oxime 465.47 EGFR inhibition (-9.7 kcal/mol)
JNJ28871063 hydrochloride Pyrimidine Benzyloxy-chlorophenyl, morpholino 542.38 Biochemical inhibitor
(E)-5-Methoxynicotinaldehyde oxime Pyridine Methoxy at C5 152.15 Synthetic intermediate
Phosgene oxime Non-aromatic Cl₂C=NOH 113.93 Extreme toxicity (AEGL-1: 0.004 mg/m³)

Research Findings and Trends

  • Enantioselectivity : this compound outperforms pyridine analogs in asymmetric synthesis due to the pyrimidine ring’s electronic effects, which stabilize transition states .
  • Biological Potency : Bulky substituents (e.g., in POX) enhance kinase inhibition by improving target binding, whereas simpler oximes (e.g., nicotinaldehyde derivatives) lack this capability .
  • Toxicity Profile : Unlike phosgene oxime, pyrimidine/pyridine oximes exhibit low acute toxicity, making them safer for laboratory use .

Biological Activity

Pyrimidine-5-carbaldehyde oxime is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives are known for their broad range of biological activities, including:

  • Anticancer
  • Antibacterial
  • Anti-inflammatory
  • Antiviral
  • Antidiabetic

The structural versatility of pyrimidines allows for modifications that enhance their biological properties, making them valuable in drug development .

This compound functions primarily through the inhibition of specific enzymes and receptors. Its oxime functional group contributes to its ability to interact with biological targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific target but often involves modulation of kinase activity, which is crucial in cancer and inflammatory diseases .

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrimidine compounds can induce cell cycle arrest and apoptosis in cancer cells. The following table summarizes key findings related to the anticancer activity of this compound derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
4-AminopyrimidineMCF-72.19Induces G2/M phase arrest
4-Chloro derivativeA5490.03Apoptosis induction
4-Dichloro derivativeColo-2050.01Inhibition of cell proliferation

These results indicate that modifications to the pyrimidine structure can lead to enhanced anticancer efficacy .

Anti-inflammatory Activity

Pyrimidine derivatives have also been explored for their anti-inflammatory effects, particularly as inhibitors of cyclooxygenase (COX) enzymes. A study reported that several pyrimidine compounds exhibited potent COX-2 inhibitory activity, with some compounds showing IC50 values comparable to established anti-inflammatory drugs like Celecoxib:

CompoundCOX-2 Inhibition (%)IC50 (µM)
Compound 3b>50% at 10^-8 M0.17 ± 0.01
Compound 5d>50% at 10^-9 M1.68 ± 0.22

These findings suggest that pyrimidine derivatives could serve as potential therapeutic agents for treating inflammatory conditions .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, pyrimidine compounds have demonstrated antimicrobial activity against various pathogens. For example, synthesized derivatives were tested against multiple microbial strains, showing varying degrees of effectiveness:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans128 µg/mL

This highlights the potential utility of this compound in combating infectious diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrimidine derivatives in preclinical settings:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrimidine derivatives against various cancer cell lines, demonstrating that certain compounds had IC50 values significantly lower than standard chemotherapeutics like etoposide .
  • COX-2 Inhibition : Another investigation focused on synthesizing new pyrimidine derivatives as COX-2 inhibitors, revealing that some exhibited greater potency than existing medications, indicating their potential as safer alternatives with fewer side effects .
  • Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity against seven strains showed promising results for several synthesized pyrimidines, paving the way for further development in this area .

Q & A

Q. What are the common synthetic routes for preparing pyrimidine-5-carbaldehyde oxime, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via nucleophilic addition of hydroxylamine to pyrimidine-5-carbaldehyde. Key reaction parameters include pH control (neutral to slightly acidic conditions) and temperature (room temperature to 60°C) to prevent side reactions like hydrolysis of the aldehyde group. Purification often involves recrystallization from solvent mixtures like cumene and ethyl acetate, as described in single-crystal growth protocols for related pyrimidine aldehydes . Yield optimization may require iterative adjustments of stoichiometry (e.g., hydroxylamine hydrochloride equivalents) and reaction time.

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound derivatives?

High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for determining enantiomeric excess (ee) in oxime derivatives. For example, HPLC analysis using a chiral column (e.g., Chiralpak AD-H) resolved enantiomers of pyrimidyl alkanols derived from pyrimidine-5-carbaldehyde, achieving baseline separation with hexane/isopropanol mobile phases . Complementary techniques include X-ray crystallography to confirm absolute configuration, as demonstrated for 2-(tert-butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde single crystals .

Advanced Research Questions

Q. How does the prochiral orientation of pyrimidine-5-carbaldehyde influence enantioselective C–C bond formation in asymmetric catalysis?

The planar geometry of the aldehyde group in pyrimidine-5-carbaldehyde allows for prochiral face differentiation during nucleophilic attacks. In enantioselective additions (e.g., with diisopropylzinc), the reaction proceeds via a transition state where the zinc reagent coordinates to the pyrimidine nitrogen, directing attack to either the Re or Si face. Heterogeneous conditions, such as using powdered crystalline aldehyde with randomly fixed surface orientations, can stochastically generate enantioenriched products . This mechanism contrasts with homogeneous systems, where chiral inductors (e.g., NiSO₄·6H₂O) impose stereochemical control through coordination chemistry .

Q. What computational strategies are employed to design this compound derivatives as kinase inhibitors, and how are docking scores validated experimentally?

Virtual high-throughput screening (vHTS) and quantitative structure-activity relationship (QSAR) models are used to predict binding affinity to targets like the EGFR kinase domain. For instance, this compound derivatives were docked against EGFR using a cutoff score (-9.7 kcal/mol) derived from co-crystallized reference inhibitors. Lead candidates identified computationally were validated via in vitro kinase assays and compared to positive controls (e.g., gefitinib) . Molecular dynamics simulations further refine binding mode predictions by accounting for protein flexibility.

Q. How can researchers resolve contradictions in enantiomeric excess (ee) data observed in heterogeneous vs. homogeneous reaction systems?

Discrepancies in ee often arise from differences in reaction initiation sites and surface dynamics. In heterogeneous systems (e.g., powdered aldehyde crystals), stochastic surface orientation limits reproducibility, whereas homogeneous conditions enable uniform chiral induction. To address this, researchers should:

  • Standardize crystal morphology (e.g., via controlled recrystallization) to minimize surface variability .
  • Use chiral auxiliaries (e.g., cinnabar with defined helicity) to amplify ee in autocatalytic pathways .
  • Employ statistical analysis (e.g., Monte Carlo simulations) to model stochastic enantiomer distribution .

Methodological Guidance

Q. What experimental design principles should be followed when studying the biological activity of this compound derivatives?

  • Hypothesis framing : Use the PICO framework (Population, Intervention, Comparison, Outcome) to define objectives. Example: Does derivative X (Intervention) inhibit kinase Y (Population) more effectively than reference inhibitor Z (Comparison) in reducing phosphorylation (Outcome)? .
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) in bioassays.
  • Dose-response curves : Generate IC₅₀ values using serial dilutions to assess potency and selectivity .

Q. How can researchers leverage asymmetric autocatalysis to amplify enantiomeric excess in pyrimidine-based syntheses?

Asymmetric autocatalysis involves coupling a chiral product with a self-replicating cycle. For pyrimidine-5-carbaldehyde, adding diisopropylzinc in the presence of a chiral initiator (e.g., NiSO₄·6H₂O) generates a pyrimidyl alkanol that catalyzes its own formation. This method achieved >99% ee after iterative cycles, demonstrating nonlinear stereochemical amplification .

Tables

Parameter Homogeneous System Heterogeneous System
Chiral Control Uniform via chiral inductorsStochastic surface orientation
Reproducibility HighVariable
Typical ee Range 70–99%10–60%
Key Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.